molecular formula C14H12ClI B8385496 Chloro-(3-iodophenyl)-p-tolylmethane

Chloro-(3-iodophenyl)-p-tolylmethane

Cat. No. B8385496
M. Wt: 342.60 g/mol
InChI Key: CXXPRSPSBPXLDK-UHFFFAOYSA-N
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Patent
US09242959B2

Procedure details

To a solution of (3-iodophenyl)-p-tolylmethanol (2.68 g) in dichloromethane (50 mL) at 0° C. is slowly added thionyl chloride (633 μL). After stirring at room temperature for 2 days, the mixture is washed with aqueous NaHCO3, dried over magnesium sulfate and concentrated under reduced pressure to afford chloro-(3-iodophenyl)-p-tolylmethane.
Name
(3-iodophenyl)-p-tolylmethanol
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
633 μL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)O)[CH:5]=[CH:6][CH:7]=1.S(Cl)([Cl:19])=O>ClCCl>[Cl:19][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[CH:3]=1)[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1

Inputs

Step One
Name
(3-iodophenyl)-p-tolylmethanol
Quantity
2.68 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C(O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
633 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WASH
Type
WASH
Details
the mixture is washed with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC(C1=CC=C(C=C1)C)C1=CC(=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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